molecular formula C15H12N4O2S B2472359 N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 539805-83-9

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2472359
CAS No.: 539805-83-9
M. Wt: 312.35
InChI Key: QPFWHBGRGCQCAZ-UHFFFAOYSA-N
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Description

“N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a complex organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its phenyl, oxadiazole, and pyridine rings, as well as the sulfanyl and acetamide groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .

Scientific Research Applications

  • Pharmacological Evaluation of Heterocyclic Derivatives :Compounds related to N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been evaluated for their potential in pharmacology. Research by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their binding and inhibitory effects on targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies explored the compounds' toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (M. Faheem, 2018).

  • Antimicrobial and Hemolytic Agents :A study by Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and evaluated them as antimicrobial and hemolytic agents. This research highlighted the variable antimicrobial effectiveness of these compounds against selected microbial species, offering insights into their potential as antimicrobial agents (A. Rehman et al., 2016).

  • Glutaminase Inhibitors in Cancer Treatment :Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally similar to this compound, as glutaminase inhibitors. These compounds showed potential in inhibiting kidney-type glutaminase (GLS), a target in cancer therapy. The analogs demonstrated potency in vitro and in mouse xenograft models of human lymphoma B cells (K. Shukla et al., 2012).

  • Antibacterial, Antifungal, and Anti-Tuberculosis Agents :Several studies have synthesized derivatives of this compound and evaluated their antibacterial, antifungal, and anti-tuberculosis activities. These studies provide valuable insights into the potential of these compounds in treating various microbial infections (Various Authors, 2011-2019).

  • Polyimides and Poly(amide-imide) Materials :Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups, derived from similar compounds. These materials exhibited solubility in polar and aprotic solvents and were investigated for their thermal behavior, showing potential applications in material science (Y. Mansoori et al., 2012).

Future Directions

The future research directions would likely involve studying this compound’s synthesis, properties, and potential applications. This could include exploring its potential as a pharmaceutical compound, given the biological activities associated with oxadiazole rings .

Properties

IUPAC Name

N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h1-9H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWHBGRGCQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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